REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:9]=[N:10][C:11]([Cl:14])=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2].[CH2:16]([Li])CCC.CI>C(OCC)C>[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:9]=[N:10][C:11]([Cl:14])=[CH:12][C:13]=1[CH3:16])([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
14.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC(=CC1)Cl)=O
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Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
N,N,N′,N′-tetramethyl-ethylene-1,2-diamine
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Quantity
|
23.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
97 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
ice sodium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 2 h at −10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cool bath
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled again to −78° C.
|
Type
|
CUSTOM
|
Details
|
The cool bath was removed
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched after 1 h by addition of water
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
ADDITION
|
Details
|
the mixture was neutralized by addition of 2 M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted 2× with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica 60, hexane/ethyl acetate 5:1, Rf=0.10)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC(=CC1C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |